
2-(1,3-ベンゾチアゾール-2-イル)-1-フェニルエタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are sulfur-containing heterocycles and involve a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A number of new 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one compounds were synthesized .Molecular Structure Analysis
The structure of benzothiazole involves a benzene and thiazole planes which are coplanar . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes using various catalysts and conditions . For example, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .科学的研究の応用
構造研究
この化合物は、構造研究、特にヒドラゾニルスルホンとそのイミノ互変異性体の研究に使用されてきました . これらの化合物は、光学材料およびその生物学的可能性について研究されてきました . 構造研究は、N-(1,3-ベンゾチアゾール-2-イル)-4-(ハロゲンベンゼンスルホニル)-ヒドラジドで行われました .
光学材料
Bt-NHNHSO2Rなどのヒドラゾニルスルホンとそのイミノ互変異性体には、2-(1,3-ベンゾチアゾール-2-イル)-1-フェニルエタン-1-オンが含まれており、光学材料として研究されてきました . これらの材料は、さまざまな光学デバイスで潜在的な用途があります。
生物学的可能性
この化合物は、さまざまな研究で生物学的可能性を示しています . これは、新しいベンゾチアゾール系抗結核化合物の合成に使用されてきました . 新たに合成された分子の阻害濃度は、標準的な参照薬と比較されました .
抗結核化合物
この化合物は、新しいベンゾチアゾール系抗結核化合物の合成に使用されてきました . これらの化合物は、M. tuberculosis に対してより優れた阻害能力を示しました。
抗菌剤
新しいクラスの抗菌剤を見つける試みとして、一連の2-(1,3-ベンゾチアゾール-2-イル)-5-(ジエチルアミノ)フェノールとその誘導体が合成されました . これらの化合物は、大腸菌および黄色ブドウ球菌株に対するin vitro抗菌活性、およびカンジダに対するin vitro抗真菌活性について評価されました .
抗真菌活性
この化合物は、カンジダに対してin vitro抗真菌活性を示した誘導体の合成に使用されてきました . これは、新しい抗真菌治療の開発における潜在的な用途を示唆しています。
作用機序
Target of Action
Benzothiazole derivatives have been found to exhibit significant activity againstMycobacterium tuberculosis . The target of these derivatives is often the DprE1 enzyme , which is crucial for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this would result in the disruption of arabinogalactan biosynthesis, affecting the integrity of the mycobacterial cell wall .
Safety and Hazards
The safety data sheet for a similar compound, 2-(1,3-benzothiazol-2-yl)acetonitrile, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only in a well-ventilated area .
将来の方向性
生化学分析
Biochemical Properties
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are critical in understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression, without causing significant toxicity. At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of metabolites. The compound’s influence on metabolic pathways can lead to changes in the production and utilization of energy, as well as the synthesis and degradation of biomolecules .
Transport and Distribution
Within cells and tissues, 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within different cellular compartments can influence its biological activity and overall effectiveness .
Subcellular Localization
The subcellular localization of 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-13(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-14(12)18-15/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBXNQIHAIRCIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368660 |
Source


|
| Record name | 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56071-71-7 |
Source


|
| Record name | 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1271053.png)

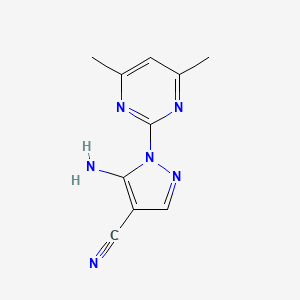

![4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol](/img/structure/B1271066.png)
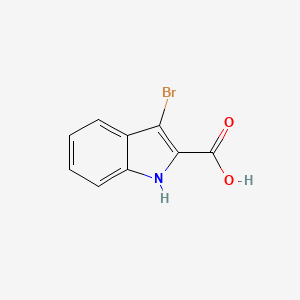
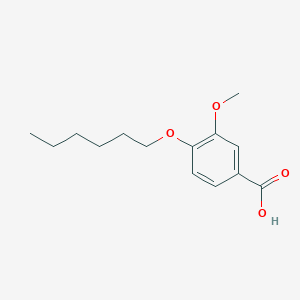
![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)
![4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271087.png)
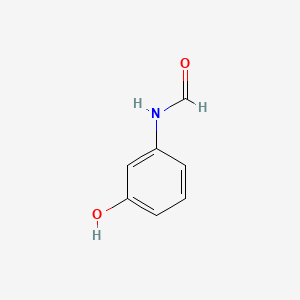

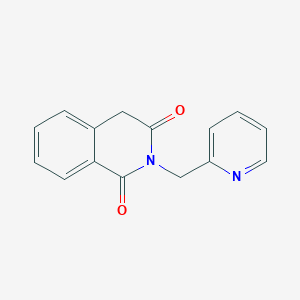

![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)